4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide
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Overview
Description
4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide, also known as MMBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMBO is a sulfonamide derivative that is primarily used as a pharmacological tool for studying the role of sulfonamides in various biological processes.
Scientific Research Applications
4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide has several scientific research applications, primarily related to its pharmacological properties. 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, ion transport, and bone resorption. 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide has also been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.
Mechanism Of Action
The mechanism of action of 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide is primarily related to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the hydration of carbon dioxide and reducing the production of bicarbonate and protons. This inhibition of carbonic anhydrase activity has several downstream effects on various physiological processes, including acid-base balance, ion transport, and bone resorption.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase activity. 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide has been shown to reduce the production of bicarbonate and protons, leading to a decrease in the pH of various biological fluids. This decrease in pH can have several downstream effects on various physiological processes, including acid-base balance, ion transport, and bone resorption. 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide has also been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.
Advantages And Limitations For Lab Experiments
4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide has several advantages for use in lab experiments, primarily related to its ability to inhibit the activity of carbonic anhydrase enzymes. 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide can be used as a pharmacological tool to study the role of carbonic anhydrases in various biological processes, including acid-base balance, ion transport, and bone resorption. 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide can also be used to investigate the potential therapeutic applications of carbonic anhydrase inhibitors in the treatment of various diseases.
The limitations of 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide for lab experiments are primarily related to its complex synthesis method and the potential for impurities. The synthesis of 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide requires several chemical reagents and solvents, making it a time-consuming and complex process. The purity of 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide is critical for its use in scientific research, and several purification steps are usually required to obtain a high-quality product.
Future Directions
For research on 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide include investigating its potential therapeutic applications and the role of carbonic anhydrases in various biological processes.
Synthesis Methods
4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide can be synthesized through a multistep process that involves the reaction of a sulfonamide derivative with an azetidine derivative. The synthesis of 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide typically involves the use of various chemical reagents and solvents, making it a complex and time-consuming process. The purity of 4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide is critical for its use in scientific research, and several purification steps are usually required to obtain a high-quality product.
properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-9-15(3-4-16(12)21-2)23(19,20)17-13-10-18(11-13)14-5-7-22-8-6-14/h3-4,9,13-14,17H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWBADVRUVZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CN(C2)C3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide |
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